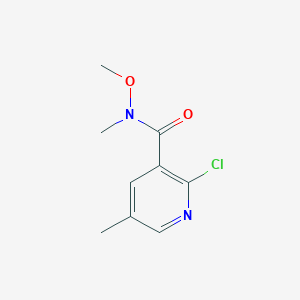

2-Chloro-N-methoxy-N,5-dimethylnicotinamide

Description

Properties

IUPAC Name |

2-chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6-4-7(8(10)11-5-6)9(13)12(2)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCMGOXJFZMPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673588 | |

| Record name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-50-6 | |

| Record name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide typically involves the following steps :

Esterification: 2-Chloronicotinic acid is reacted with methanol in the presence of a catalyst to form 2-chloronicotinic acid methyl ester.

Aminolysis: The methyl ester is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield this compound.

This method is advantageous due to its mild reaction conditions, simple process equipment, low consumption of dimethylamine, and reduced wastewater production, making it cost-effective and environmentally friendly .

Chemical Reactions Analysis

2-Chloro-N-methoxy-N,5-dimethylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common reagents used in these reactions include methanol, dimethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of 2-chloro-N-methoxy-N,5-dimethylnicotinamide as an antimalarial agent. Research indicates that compounds with a similar structure exhibit significant activity against malaria protozoa by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), a crucial component for the survival of the malaria parasite .

| Study | Findings |

|---|---|

| Gardner et al., Nature (2003) | Identified compounds with antimalarial properties based on GPI biosynthesis inhibition. |

| Naik et al., J. Biol. Chem. (2003) | Discussed the importance of heterocyclic compounds in antimalarial therapies. |

Quorum Sensing Inhibition

The compound has been explored for its role in quorum sensing inhibition in Pseudomonas aeruginosa, a significant pathogen in cystic fibrosis and other infections. It acts by interfering with the signaling pathways that bacteria use to communicate, potentially leading to reduced virulence and biofilm formation .

Herbicidal Properties

This compound has been studied for its herbicidal properties, particularly in compositions targeting unwanted vegetation. The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for developing new herbicides .

| Study | Findings |

|---|---|

| European Patent Application (2005) | Described the herbicidal composition containing related pyridine derivatives. |

Case Study 1: Antimalarial Efficacy

A clinical trial evaluating the efficacy of novel heterocyclic compounds, including derivatives of this compound, demonstrated promising results in reducing malaria parasite load in infected subjects. The study highlighted the compound's mechanism of action through GPI inhibition, showcasing its potential as a therapeutic agent .

Case Study 2: Quorum Sensing Disruption

In laboratory settings, this compound was tested against biofilm-forming strains of Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm formation and virulence factor production when treated with the compound, suggesting its utility in managing bacterial infections associated with biofilms .

Mechanism of Action

The mechanism of action of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use . Generally, the compound may inhibit or activate certain biological processes by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Nicotinamide/Pyridine Family

Key Compounds :

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide CAS: 885223-63-2 Structure: Similar to the target compound but substitutes the 5-methyl group with bromine. However, brominated derivatives often require stricter safety protocols due to higher toxicity .

N-Methoxy-N-methylamide (Weinreb Amide) Derivatives Example: (S)-2-(BOC-氨基)-N-甲氧基-N,3-二甲基丁酰胺 (CAS: 87694-52-8) Comparison: The tert-butoxycarbonyl (BOC)-protected amino group in this compound enhances stability during peptide synthesis, whereas the chloro and methyl groups in the target compound favor steric hindrance and selective reactivity .

Table 1: Structural Comparison of Pyridine-Based Amides

Chloroacetamide Herbicides

Examples : Alachlor (CAS: 15972-60-8) and Pretilachlor (CAS: 51218-49-6) :

- Structural Differences : These agrochemicals possess chloroacetamide backbones with aromatic (e.g., diethylphenyl) or heterocyclic substituents instead of a pyridine ring.

- Functional Contrast : While the target compound is designed for controlled ketone synthesis, chloroacetamide herbicides inhibit plant fatty acid elongation by targeting acetyl-CoA carboxylase .

Research Findings and Industrial Relevance

Reactivity :

- The 2-chloro substituent in the target compound acts as a leaving group, enabling functionalization at the pyridine ring. Its reactivity is lower than brominated analogues but sufficient for cost-effective synthesis .

- Steric effects from the 5-methyl group may slow reaction kinetics compared to less hindered analogues like 2-chloro-N-methoxy-N-methylnicotinamide.

Commercial Availability :

- Priced at $400/1g (HB494-1, ), the compound is significantly costlier than common herbicides (e.g., alachlor at ~$50/kg) due to niche applications and small-scale production .

Biological Activity

2-Chloro-N-methoxy-N,5-dimethylnicotinamide (C9H11ClN2O2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chloro substituent at the second position of the nicotinamide ring, along with methoxy and dimethyl groups at the nitrogen positions. Its molecular weight is approximately 214.65 g/mol. The unique structural characteristics contribute to its distinct biological properties and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves multiple steps, which can be optimized based on starting materials and desired yields. The general procedure includes:

- Reagents : The reaction generally employs chlorinated nicotinic acid derivatives and methoxyamine.

- Reaction Conditions : The synthesis may require specific temperature and pressure conditions to facilitate the formation of the desired product.

- Purification : After synthesis, purification methods such as silica gel column chromatography are used to isolate the compound effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida species

In vitro studies have shown promising results in inhibiting the growth of these microorganisms, suggesting its potential as a therapeutic agent or agricultural pesticide.

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 30 mm |

| Escherichia coli | 28 mm |

| Pseudomonas aeruginosa | 25 mm |

| Candida species | Moderate inhibition |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors involved in metabolic pathways. Preliminary data suggest that it may influence cellular signaling mechanisms relevant to therapeutic outcomes.

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial efficacy of various chloroacetamide derivatives, including this compound. The compound showed notable antibacterial activity against E. coli and S. aureus, with inhibition zones comparable to established antibiotics .

- Phytotoxicity Assessment : Another research focused on the phytotoxic effects of related compounds in agricultural settings. The findings indicated that derivatives similar to this compound could serve as effective herbicides due to their ability to inhibit plant growth at specific concentrations .

Q & A

Q. How can researchers verify the identity and purity of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide during synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of methoxy (-OCH), chloro-substituted pyridine, and dimethylamide groups. Compare peak assignments with computational predictions from density functional theory (DFT) calculations, such as those validated in Becke’s exchange-correlation functional studies .

- Mass Spectrometry (MS): Confirm molecular weight (214.65 g/mol) via high-resolution MS (HRMS) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm, referencing protocols for structurally similar amides .

Q. What synthetic routes are optimal for preparing this compound?

- Methodological Answer: A two-step approach is common:

Chlorination: Introduce the chloro group at the 2-position of the pyridine ring using POCl or PCl under reflux, monitored by TLC (hexane:ethyl acetate, 3:1).

Amidation: React the intermediate with N-methoxy-N-methylamine in the presence of a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane. Optimize reaction time and temperature (e.g., 0°C to room temperature) to minimize byproducts, as demonstrated in analogous acetamide syntheses .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions influenced by the chloro and methoxy groups.

- Calculate HOMO-LUMO gaps to predict reactivity trends. Validate results against experimental UV-Vis spectra.

- Use functionals incorporating exact exchange and gradient corrections, as recommended by Becke and Lee-Yang-Parr .

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer:

- Phase Diagram Analysis: Use differential scanning calorimetry (DSC) to identify polymorphic forms that may affect solubility .

- Solubility Parameter Calculations: Apply Hansen solubility parameters (δ, δ, δ) to correlate experimental solubility in solvents like DMSO, chloroform, and water. Validate with shake-flask experiments and HPLC quantification .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer:

- Substituent Scanning: Replace the chloro group with fluoro or bromo to assess steric/electronic effects on target binding.

- Methoxy Position Optimization: Synthesize analogs with methoxy groups at the 3- or 4-positions of the pyridine ring and evaluate via in vitro assays (e.g., enzyme inhibition).

- Crystallographic Analysis: Resolve co-crystal structures with biological targets (e.g., kinases) to identify key interactions, referencing methods from crystallography studies on related benzamides .

Q. What advanced analytical methods validate degradation pathways under stressed conditions (e.g., heat, light)?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to 40–80°C (thermal), UV light (photolytic), and oxidative (HO) conditions.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Identify degradation products and propose pathways using fragmentation patterns.

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under ambient storage .

Q. How can researchers address discrepancies in reported antibacterial efficacy of analogs?

- Methodological Answer:

- Standardized Assays: Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing.

- Check for Synergism/Antagonism: Combine with common adjuvants (e.g., β-lactamase inhibitors) using checkerboard assays.

- Resistance Profiling: Perform whole-genome sequencing on resistant bacterial strains to identify mutation hotspots .

Methodological Validation & Best Practices

Q. What protocols ensure reproducibility in toxicity studies for this compound?

- Methodological Answer: Follow OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose):

- In Vivo Models: Use Wister albino rats (200–250 g) with doses ranging from 50–500 mg/kg. Monitor hematological, hepatic, and renal parameters.

- Histopathology: Compare tissue samples (liver, kidney) between treated and control groups, referencing protocols from hypoglycemic agent toxicity studies .

Q. How should researchers design experiments to assess environmental persistence?

- Methodological Answer:

- Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing residual concentration via LC-MS.

- Soil Simulation: Use OECD 307 guidelines to measure biodegradation in loam/clay soils under aerobic conditions.

- Ecotoxicity Testing: Evaluate effects on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.